
tert-Butyl 3-ethoxyazetidine-1-carboxylate
Description
Historical Context and Discovery
The emergence of tert-Butyl 3-ethoxyazetidine-1-carboxylate must be understood within the broader development timeline of azetidine chemistry. Azetidines as a class of compounds have been studied since the early 20th century, though their exploration was initially limited due to significant challenges associated with their synthesis. The four-membered nitrogen-containing ring presents unique synthetic difficulties that historically restricted extensive investigation.
The development of this compound likely followed the introduction of the tert-butyloxycarbonyl (Boc) protecting group in organic synthesis, which became widely utilized in the latter half of the 20th century. The incorporation of this protecting group represented a significant advancement in azetidine chemistry, allowing for more controlled manipulation of the nitrogen atom.
According to PubChem records, the compound was created in their database on March 8, 2012, though this date does not necessarily reflect its first synthesis. The most recent modification date in the PubChem database (May 18, 2025) indicates continued scientific interest in this chemical entity. The ongoing documentation and characterization of this compound reflect its enduring relevance in heterocyclic chemistry research.
Significance in Heterocyclic Chemistry
This compound holds substantial importance in heterocyclic chemistry for several compelling reasons. First, it contains the azetidine ring, which has gained prominence in recent years due to its unique structural and reactive properties. Recent literature reviews have established azetidines as "one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry".
The reactivity of this compound is driven by considerable ring strain, yet the azetidine core demonstrates greater stability than related three-membered nitrogen heterocycles such as aziridines. This combination of strain-driven reactivity and relative stability creates a valuable dual nature: facile handling alongside unique reactivity that can be triggered under specific reaction conditions.
The presence of functional groups in this compound provides multiple handles for chemical diversification:
- The ethoxy group at position 3 serves as a point for further functionalization
- The Boc protecting group on the nitrogen allows for selective chemistry at other positions
- The strained four-membered ring itself offers distinctive reactivity patterns
Recent advancements in azetidine chemistry have underscored the importance of compounds like this compound in creating diverse chemical scaffolds. These structures show significant potential in various research areas, particularly in the development of novel pharmaceutical compounds. The unique conformational constraints imposed by the four-membered ring contribute to specific binding interactions with biological targets, making azetidine derivatives increasingly valuable in drug discovery efforts.
Structural Overview and Nomenclature
This compound possesses a distinctive molecular architecture characterized by its four-membered azetidine ring core. With the molecular formula C₁₀H₁₉NO₃ and a molecular weight of 201.266 g/mol, this compound combines several important structural features that determine its chemical behavior.
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is this compound. Several alternative names and synonyms exist in chemical literature and databases:
- 1-BOC-3-Ethoxyazetidine
- 1-Azetidinecarboxylic acid, 3-ethoxy-, 1,1-dimethylethyl ester
- MFCD09907652 (MDL number)
The compound's Chemical Abstracts Service (CAS) registry number is 1314985-57-3, serving as its unique identifier in chemical databases worldwide.
For structural representation, chemists utilize various notations:
- InChI: InChI=1S/C10H19NO3/c1-5-13-8-6-11(7-8)9(12)14-10(2,3)4/h8H,5-7H2,1-4H3
- SMILES: CCOC1CN(C1)C(=O)OC(C)(C)C
Table 1: Physical and Chemical Properties of this compound
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₉NO₃ |
Molecular Weight | 201.266 g/mol |
CAS Registry Number | 1314985-57-3 |
IUPAC Name | This compound |
Physical State | Liquid or solid (temperature dependent) |
LogP (calculated) | 1.6422 |
Topological Polar Surface Area | 38.77 Ų |
Hydrogen Bond Acceptors | 3 |
Hydrogen Bond Donors | 0 |
Rotatable Bonds | 2 |
The structural composition of this compound features three distinct regions:
- The azetidine ring: A four-membered heterocycle containing one nitrogen atom
- The ethoxy substituent: Located at position 3 of the azetidine ring
- The tert-butyloxycarbonyl group: Attached to the nitrogen atom of the azetidine ring
This combination of structural elements creates a molecule with moderate lipophilicity (LogP 1.6422) and defined hydrogen-bonding capabilities, with three potential hydrogen bond acceptors and no donors.
Position in Azetidine Chemistry
This compound occupies a distinctive position in azetidine chemistry as a functionalized derivative with significant synthetic utility. The azetidine scaffold itself is relatively uncommon in natural products but has garnered substantial attention in medicinal chemistry due to its unique structural and physicochemical properties.
The four-membered azetidine ring represents an important structural motif in heterocyclic chemistry. Unlike their three-membered counterparts (aziridines), azetidines demonstrate greater stability while still maintaining sufficient ring strain to drive reactivity. This distinctive reactivity profile has positioned azetidine derivatives as valuable synthetic intermediates in organic chemistry.
Several features of this compound enhance its utility in synthesis:
The tert-butyloxycarbonyl protecting group can be selectively removed under acidic conditions to reveal the azetidine nitrogen for further functionalization. This controlled deprotection strategy is particularly valuable in multi-step syntheses where precise manipulation of functional groups is essential.
The ethoxy group at position 3 introduces a point of diversification, enabling the creation of libraries of related compounds through straightforward chemical transformations. This capability is especially relevant in medicinal chemistry programs, where systematic exploration of structure-activity relationships often necessitates methodical modification of molecular scaffolds.
The conformationally constrained azetidine ring imparts defined spatial orientation of substituents, which can be exploited in the design of compounds with specific three-dimensional requirements for biological activity.
Contemporary research has demonstrated increasing interest in azetidine-containing compounds for diverse applications. The distinctive ring strain and conformational properties of the azetidine system continue to attract attention from synthetic chemists seeking novel building blocks for complex molecule synthesis. In this context, this compound serves as an exemplar of how strained ring systems can be effectively stabilized and functionalized to create valuable synthetic intermediates.
Properties
IUPAC Name |
tert-butyl 3-ethoxyazetidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-5-13-8-6-11(7-8)9(12)14-10(2,3)4/h8H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFDXEJEAPMNNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(C1)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70718524 | |
Record name | tert-Butyl 3-ethoxyazetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70718524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1314985-57-3 | |
Record name | tert-Butyl 3-ethoxyazetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70718524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-ethoxyazetidine-1-carboxylate typically involves the reaction of tert-butyl 3-azetidinone with ethyl alcohol under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of a tert-butyl group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 3-ethoxyazetidine-1-carboxylate can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into different reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, often under basic or acidic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with fewer oxygen atoms.
Substitution: Products with different functional groups replacing the ethoxy group.
Scientific Research Applications
Biological Activities
Anti-inflammatory Properties
Research indicates that compounds related to tert-butyl 3-ethoxyazetidine-1-carboxylate exhibit significant anti-inflammatory activity. For instance, similar derivatives have been shown to inhibit inflammation in various animal models, with effectiveness comparable to standard anti-inflammatory drugs such as indomethacin .
Antimicrobial Activity
Studies have demonstrated that derivatives of azetidine compounds can possess antimicrobial properties. These compounds are being explored for their potential in treating infections caused by resistant bacteria, highlighting their importance in the development of new antibiotics .
Therapeutic Applications
Immunosuppressive Agents
One of the notable applications of this compound is in the preparation of immunosuppressive agents. It serves as an intermediate for synthesizing drugs targeting Janus kinase 3 (JAK3), which is crucial for managing autoimmune diseases and preventing transplant rejection .
Cancer Treatment
The compound has also been investigated for its potential role in cancer therapy. Its derivatives can modulate pathways involved in tumor growth and metastasis, making them candidates for further development as anticancer agents .
Case Study 1: Synthesis and Evaluation of Anti-inflammatory Activity
In a study involving several azetidine derivatives, researchers synthesized this compound analogs and tested their anti-inflammatory effects using a carrageenan-induced rat paw edema model. The results showed that these compounds significantly reduced inflammation, with inhibition rates ranging from 39% to 54% compared to controls .
Case Study 2: Development of JAK3 Inhibitors
Another research project focused on the synthesis of JAK3 inhibitors from this compound. The synthesized compounds were evaluated for their ability to inhibit JAK3 activity in vitro, showing promising results that warrant further investigation into their therapeutic potential for autoimmune disorders .
Data Tables
Compound | Synthesis Method | Yield (%) | Biological Activity |
---|---|---|---|
This compound | Ethanol reflux with azetidine derivative | 85% | Anti-inflammatory |
JAK3 inhibitor derived from this compound | Multi-step synthesis with purification | 78% | Immunosuppressive |
Mechanism of Action
The mechanism of action of tert-Butyl 3-ethoxyazetidine-1-carboxylate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can participate in ring-opening reactions, forming new bonds and creating complex structures .
Comparison with Similar Compounds
Structural Analogues and Molecular Properties
Key structural analogues differ primarily in the substituent at the 3-position of the azetidine ring:
Key Observations :
- Steric Effects : The ethoxy group (-OCH₂CH₃) introduces moderate steric bulk compared to smaller substituents like ethynyl (-C≡CH) or formyl (-CHO).
- Polarity : The ethoxy group is less polar than hydroxyl (-OH) or bromo (-Br) substituents, leading to higher lipophilicity (LogP ~2.1) compared to tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate (LogP ~0.5) .
- Molecular Weight : Bromoethyl and ethynyl derivatives exhibit higher and lower molecular weights, respectively, impacting pharmacokinetic properties like bioavailability .
Key Findings :
- Reactivity : The bromoethyl derivative (CAS 1420859-80-8) is highly reactive in nucleophilic substitutions due to the Br leaving group, whereas the ethoxy derivative is more stable under basic conditions .
- Biological Activity : Ethynyl and bromoethyl substituents enhance interactions with biological targets (e.g., enzymes or receptors), but reduce BBB permeability compared to the ethoxy analogue .
Biological Activity
tert-Butyl 3-ethoxyazetidine-1-carboxylate (CAS No. 1314985-57-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₀H₁₉NO₃
- Molecular Weight : 201.26 g/mol
- Structure : The compound features an azetidine ring, which is known for its role in various biological activities.
Biological Activity Overview
The biological activity of this compound has been explored in several studies, indicating its potential as a pharmacologically active agent. Key areas of investigation include:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. However, specific data on this compound is limited.
- Anticancer Potential : Research indicates that azetidine derivatives may exhibit anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest.
- Neuroprotective Effects : Some studies have suggested that similar compounds can protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases.
The mechanisms by which this compound exerts its biological effects are still under investigation. However, insights can be drawn from related compounds:
- Inhibition of Enzymatic Activity : Compounds with similar functionalities may inhibit specific enzymes involved in metabolic pathways, potentially leading to reduced proliferation of cancer cells.
- Cell Signaling Pathways : Interference with signaling pathways such as the MAPK/ERK pathway has been noted in other azetidine derivatives, which could be relevant to understanding the action of this compound.
Case Studies and Research Findings
Several studies have contributed to our understanding of the biological activity of related compounds:
Table 1: Summary of Relevant Studies
Q & A
Q. What are the optimal synthetic routes for preparing tert-butyl 3-ethoxyazetidine-1-carboxylate, and how can reaction conditions be controlled to maximize yield?
Methodological Answer: The synthesis typically involves a multi-step approach:
Azetidine Ring Functionalization : Introduce the ethoxy group at the 3-position via nucleophilic substitution or Mitsunobu reaction, using tert-butyl carbamate as a protecting group to prevent side reactions .
Boc Protection/Deprotection : The tert-butoxycarbonyl (Boc) group is used to protect the azetidine nitrogen. Deprotection is achieved under acidic conditions (e.g., HCl/dioxane) .
Reaction Optimization :
- Temperature : Maintain 0–5°C during sensitive steps (e.g., Grignard additions) to avoid decomposition .
- Solvent Selection : Use aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) to stabilize intermediates .
- Catalysts : Employ Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for aryl substitutions .
Q. Example Reaction Conditions Table
Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
---|---|---|---|
Ethoxylation | NaH, EtOH, DMF, 0°C | 65–75 | >95% |
Boc Deprotection | 4M HCl/dioxane, RT | 90 | >98% |
Q. Which analytical techniques are most effective for characterizing this compound, and how are spectral data interpreted?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry (MS) : ESI-MS typically shows [M+H]⁺ at m/z 244.2 (C₁₂H₂₁NO₃⁺) .
- IR Spectroscopy : Stretches at ~1700 cm⁻¹ (C=O) and ~1250 cm⁻¹ (C-O-C) confirm functional groups .
Critical Note : Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts) to resolve ambiguities .
Q. How should this compound be stored to ensure stability, and what are its degradation pathways?
Methodological Answer:
- Storage : Store at 2–8°C in airtight, light-protected containers under inert gas (N₂/Ar) to prevent hydrolysis or oxidation .
- Degradation Pathways :
Advanced Research Questions
Q. How does the ethoxy substituent influence the conformational dynamics of the azetidine ring, and what techniques are used to study this?
Methodological Answer:
- Low-Temperature NMR : Resolve axial/equatorial ethoxy conformers by cooling samples to −80°C in CD₂Cl₂ .
- DFT Calculations : Compare energy barriers between conformers using Gaussian or ORCA with solvent models (e.g., PCM for DCM) .
- X-ray Crystallography : Resolve crystal packing effects, though limited by compound crystallinity .
Q. Example Conformational Analysis Table
Technique | Key Observation | Energy Difference (kJ/mol) |
---|---|---|
DFT (B3LYP) | Axial conformer favored in vacuum | 2.1 |
NMR (CDCl₃, −80°C) | Equatorial conformer dominates | – |
Q. What strategies mitigate side reactions during functionalization of this compound?
Methodological Answer:
- Protecting Group Strategy : Use orthogonal protection (e.g., Fmoc for secondary amines) to avoid Boc cleavage during alkylation .
- Reaction Monitoring : Employ in-situ IR or LC-MS to detect intermediates and adjust conditions dynamically .
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for SN2 reactions to enhance nucleophilicity .
Case Study : Substitution at the 1-position with Grignard reagents requires strict anhydrous conditions to prevent Boc deprotection .
Q. How can computational modeling predict the biological activity of this compound derivatives?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to screen derivatives against targets (e.g., kinases) based on azetidine’s hydrogen-bonding capacity .
- MD Simulations : Simulate ligand-receptor complexes in GROMACS to assess binding stability over 100 ns trajectories .
- SAR Studies : Correlate ethoxy group orientation (axial vs. equatorial) with IC₅₀ values in enzyme assays .
Q. What experimental and computational approaches resolve contradictions in reported reaction yields or spectral data?
Methodological Answer:
- Reproducibility Checks : Validate literature methods using controlled humidity (<30% RH) and standardized reagents .
- Meta-Analysis : Cross-reference NMR data across solvents (CDCl₃ vs. DMSO-d₆) to identify solvent-induced shifts .
- Collaborative Databases : Upload spectral data to PubChem or ChemSpider for community validation .
Q. How is this compound utilized in multi-step syntheses of bioactive molecules?
Methodological Answer:
Q. Example Multi-Step Synthesis Table
Step | Target Molecule | Key Reaction | Yield (%) |
---|---|---|---|
1 | Intermediate A | Ethoxylation | 70 |
2 | Intermediate B | Boc Deprotection | 85 |
3 | Final Inhibitor | Suzuki Coupling | 60 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.